2-(2,4-Dimethylphenyl)-5-methyloxazole-4-carboxylic Acid
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Overview
Description
2-(2,4-Dimethylphenyl)-5-methyloxazole-4-carboxylic Acid is an organic compound belonging to the oxazole family. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a dimethylphenyl group and a carboxylic acid group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,4-Dimethylphenyl)-5-methyloxazole-4-carboxylic Acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 2,4-dimethylphenylacetic acid with an appropriate nitrile under acidic conditions to form the oxazole ring. The reaction conditions often include the use of strong acids like sulfuric acid or polyphosphoric acid at elevated temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Industrial methods also focus on minimizing by-products and ensuring the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-(2,4-Dimethylphenyl)-5-methyloxazole-4-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the oxazole ring into more saturated heterocycles.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the oxazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole-4-carboxylic acids, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2-(2,4-Dimethylphenyl)-5-methyloxazole-4-carboxylic Acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 2-(2,4-Dimethylphenyl)-5-methyloxazole-4-carboxylic Acid involves its interaction with specific molecular targets. The oxazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity. The carboxylic acid group can form ionic bonds with target molecules, enhancing its binding affinity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
2-Phenyl-5-methyloxazole-4-carboxylic Acid: Similar structure but lacks the dimethyl groups on the phenyl ring.
2-(2,4-Dimethylphenyl)-4,5-dihydrooxazole-4-carboxylic Acid: A reduced form of the oxazole ring.
2-(2,4-Dimethylphenyl)-5-methylthiazole-4-carboxylic Acid: Contains a sulfur atom instead of oxygen in the heterocyclic ring.
Uniqueness: 2-(2,4-Dimethylphenyl)-5-methyloxazole-4-carboxylic Acid is unique due to the presence of both the dimethylphenyl group and the oxazole ring, which confer specific chemical reactivity and biological activity. The combination of these functional groups makes it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C13H13NO3 |
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Molecular Weight |
231.25 g/mol |
IUPAC Name |
2-(2,4-dimethylphenyl)-5-methyl-1,3-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C13H13NO3/c1-7-4-5-10(8(2)6-7)12-14-11(13(15)16)9(3)17-12/h4-6H,1-3H3,(H,15,16) |
InChI Key |
XQTXPWPCCWJAIA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NC(=C(O2)C)C(=O)O)C |
Origin of Product |
United States |
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